Cas no 898793-58-3 (2,4-Difluoro-3'-piperidinomethyl benzophenone)

2,4-Difluoro-3'-piperidinomethyl benzophenone is a fluorinated benzophenone derivative featuring a piperidinomethyl substituent at the 3' position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as a building block in drug discovery or as an intermediate in synthetic chemistry. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, while the piperidinomethyl group offers opportunities for further functionalization. Its well-defined molecular structure ensures consistent reactivity, making it suitable for precise synthetic modifications. This compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols.
2,4-Difluoro-3'-piperidinomethyl benzophenone structure
898793-58-3 structure
商品名:2,4-Difluoro-3'-piperidinomethyl benzophenone
CAS番号:898793-58-3
MF:C19H19F2NO
メガワット:315.3571
MDL:MFCD03841994
CID:871247
PubChem ID:24724768

2,4-Difluoro-3'-piperidinomethyl benzophenone 化学的及び物理的性質

名前と識別子

    • (2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
    • 2,4-DIFLUORO-3'-PIPERIDINOMETHYL BENZOPHENONE
    • 2,4-DIFLUORO-3'-PIPERIDIN-1-YLMETHYLBENZOPHENONE
    • 2,4-DIFLUORO-3'-PIPERIDINOMETHYLBENZOPHENONE
    • (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
    • AKOS016020516
    • MFCD03841994
    • 898793-58-3
    • DTXSID70643165
    • 2,4-Difluoro-3'-piperidinomethyl benzophenone
    • MDL: MFCD03841994
    • インチ: 1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
    • InChIKey: UIWOEEYERNHYKP-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1C(C1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)F

計算された属性

  • せいみつぶんしりょう: 315.14347055g/mol
  • どういたいしつりょう: 315.14347055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3
  • 疎水性パラメータ計算基準値(XlogP): 4.1

2,4-Difluoro-3'-piperidinomethyl benzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB364780-1g
2,4-Difluoro-3'-piperidinomethyl benzophenone, 97%; .
898793-58-3 97%
1g
€932.10 2025-03-19
Fluorochem
204755-5g
2,4-difluoro-3'-piperidinomethyl benzophenone
898793-58-3 97%
5g
£2025.00 2022-03-01
abcr
AB364780-2 g
2,4-Difluoro-3'-piperidinomethyl benzophenone, 97%; .
898793-58-3 97%
2g
€1677.00 2023-04-26
abcr
AB364780-1 g
2,4-Difluoro-3'-piperidinomethyl benzophenone, 97%; .
898793-58-3 97%
1g
€932.90 2023-04-26
Fluorochem
204755-1g
2,4-difluoro-3'-piperidinomethyl benzophenone
898793-58-3 97%
1g
£540.00 2022-03-01
Ambeed
A458506-1g
2,4-Difluoro-3'-piperidinomethyl benzophenone
898793-58-3 95+%
1g
$437.0 2024-04-16
Chemenu
CM528883-1g
2,4-Difluoro-3'-piperidinomethyl benzophenone
898793-58-3 95%
1g
$433 2022-08-31
Fluorochem
204755-2g
2,4-difluoro-3'-piperidinomethyl benzophenone
898793-58-3 97%
2g
£1013.00 2022-03-01
A2B Chem LLC
AD18252-1g
2,4-Difluoro-3'-piperidinomethyl benzophenone
898793-58-3 97%
1g
$644.00 2024-04-19
Crysdot LLC
CD11022775-1g
2,4-Difluoro-3'-piperidinomethyl benzophenone
898793-58-3 95+%
1g
$433 2024-07-19

2,4-Difluoro-3'-piperidinomethyl benzophenone 関連文献

2,4-Difluoro-3'-piperidinomethyl benzophenoneに関する追加情報

Professional Introduction to 2,4-Difluoro-3'-piperidinomethyl benzophenone (CAS No. 898793-58-3)

2,4-Difluoro-3'-piperidinomethyl benzophenone (CAS No. 898793-58-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, featuring a benzophenone core substituted with fluorine atoms and a piperidinomethyl side chain, exhibits distinct chemical characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of fluorine atoms in the molecule imparts enhanced metabolic stability and lipophilicity, which are critical factors in drug design. These attributes contribute to the compound's potential as a building block for developing novel therapeutic agents. Recent studies have highlighted the role of fluorinated aromatic compounds in improving drug efficacy and pharmacokinetic profiles, making 2,4-Difluoro-3'-piperidinomethyl benzophenone a compound of considerable interest.

In the realm of medicinal chemistry, the piperidinomethyl group is particularly noteworthy for its ability to enhance binding affinity and selectivity in drug-receptor interactions. Piperidine derivatives are widely recognized for their role in pharmaceuticals, often serving as key structural motifs in small-molecule drugs targeting various biological pathways. The integration of this moiety with the benzophenone scaffold in 2,4-Difluoro-3'-piperidinomethyl benzophenone suggests promising applications in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic entities.

Recent advancements in computational chemistry and molecular modeling have further elucidated the potential of this compound. Studies utilizing high-throughput virtual screening have identified 2,4-Difluoro-3'-piperidinomethyl benzophenone as a lead candidate for further optimization towards specific therapeutic targets. The compound's ability to interact with biological macromolecules through both hydrophobic and hydrogen bonding interactions makes it a versatile scaffold for drug discovery efforts.

The synthesis of 2,4-Difluoro-3'-piperidinomethyl benzophenone involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical approaches in developing complex pharmaceutical intermediates.

Evaluation of the pharmacological properties of 2,4-Difluoro-3'-piperidinomethyl benzophenone has revealed intriguing findings that warrant further investigation. Preclinical studies have demonstrated its potential role as an allosteric modulator of certain enzymes and receptors, suggesting therapeutic benefits in conditions such as inflammation, neurodegeneration, and metabolic disorders. The compound's interaction with biological targets appears to be modulated by the electronic properties imparted by the fluorine substituents and the steric hindrance provided by the piperidinomethyl group.

The growing interest in fluorinated compounds as pharmaceutical intermediates is reflected in the increasing number of patents and research publications focusing on their development. Companies specializing in fine chemicals and pharmaceutical intermediates are actively exploring new derivatives of 2,4-Difluoro-3'-piperidinomethyl benzophenone to expand their portfolios of high-value compounds. This trend underscores the commercial significance of this molecule and its potential to contribute to next-generation therapeutics.

The future prospects for 2,4-Difluoro-3'-piperidinomethyl benzophenone are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring novel applications. Collaborative efforts between academic institutions and industrial partners are expected to drive innovation in this area, leading to the development of new drugs that address unmet medical needs. As computational tools continue to advance, the identification of new derivatives and analogs will likely accelerate, further solidifying the position of this compound as a cornerstone in medicinal chemistry.

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Amadis Chemical Company Limited
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